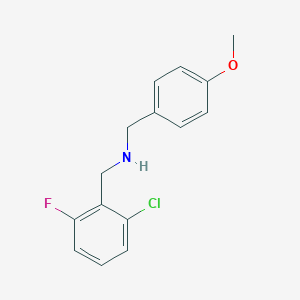
4-(Cyclopentylcarbonyl)-2-piperazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Cyclopentylcarbonyl)-2-piperazinone, also known as CPP, is a chemical compound that has gained significant attention in the field of scientific research. CPP is a cyclic derivative of piperazine and has been found to have several potential applications in the pharmaceutical industry.
作用機序
The mechanism of action of 4-(Cyclopentylcarbonyl)-2-piperazinone is not fully understood, but it is believed to act by modulating the activity of the N-methyl-D-aspartate (NMDA) receptor. This compound has been shown to bind to the glycine site on the NMDA receptor, which enhances the receptor's activity. This leads to an increase in the release of neurotransmitters such as glutamate and acetylcholine, which are involved in learning and memory processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to increase the release of acetylcholine in the hippocampus, which is involved in memory and learning processes. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. Additionally, this compound has been found to decrease the levels of pro-inflammatory cytokines, which are involved in the development of neuroinflammation.
実験室実験の利点と制限
4-(Cyclopentylcarbonyl)-2-piperazinone has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. This compound is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in animal models. Additionally, this compound has a short half-life, which can limit its effectiveness in some applications.
将来の方向性
4-(Cyclopentylcarbonyl)-2-piperazinone has several potential future directions for scientific research. It has been suggested that this compound could be used as a therapeutic agent for cognitive disorders such as Alzheimer's disease. Additionally, this compound could be investigated for its potential as a treatment for neuropathic pain, depression, and anxiety disorders. Future research could also focus on improving the synthesis method of this compound to increase its yield and purity. Furthermore, the mechanism of action of this compound could be further elucidated to better understand its effects on the brain and body.
Conclusion:
This compound is a promising compound that has several potential applications in the pharmaceutical industry. It has been found to exhibit anticonvulsant, anxiolytic, and analgesic effects in animal models and has been shown to enhance memory and learning. This compound has several advantages for lab experiments, including its relative ease of synthesis and stability. However, it also has some limitations, such as low solubility in water and a short half-life. Future research could focus on improving the synthesis method of this compound, investigating its potential as a therapeutic agent for cognitive disorders, and further elucidating its mechanism of action.
合成法
The synthesis of 4-(Cyclopentylcarbonyl)-2-piperazinone can be achieved by reacting cyclopentylamine with di-tert-butyl dicarbonate to form the corresponding carbamate. This intermediate is then subjected to hydrogenation using palladium on carbon as a catalyst to yield this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration.
科学的研究の応用
4-(Cyclopentylcarbonyl)-2-piperazinone has been extensively studied for its potential applications in the pharmaceutical industry. It has been found to exhibit anticonvulsant, anxiolytic, and analgesic effects in animal models. This compound has also been shown to enhance memory and learning in rodents, making it a promising candidate for the treatment of cognitive disorders such as Alzheimer's disease. Additionally, this compound has been investigated for its potential as a therapeutic agent for neuropathic pain, depression, and anxiety disorders.
特性
分子式 |
C10H16N2O2 |
|---|---|
分子量 |
196.25 g/mol |
IUPAC名 |
4-(cyclopentanecarbonyl)piperazin-2-one |
InChI |
InChI=1S/C10H16N2O2/c13-9-7-12(6-5-11-9)10(14)8-3-1-2-4-8/h8H,1-7H2,(H,11,13) |
InChIキー |
UOBXMAPJTCMNSY-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)C(=O)N2CCNC(=O)C2 |
正規SMILES |
C1CCC(C1)C(=O)N2CCNC(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-Chloro-6-methoxy-4-{[(4-methylbenzyl)amino]methyl}phenoxy)acetamide](/img/structure/B262684.png)
![N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}-N-(2,4,5-trimethoxybenzyl)amine](/img/structure/B262687.png)
![2-({4-[(4-Methylbenzyl)oxy]benzyl}amino)ethanol](/img/structure/B262690.png)
![2-{[4-(Propan-2-yl)benzyl]amino}butan-1-ol](/img/structure/B262693.png)
![2-(4-Bromo-2-{[(2-hydroxy-2-phenylethyl)amino]methyl}phenoxy)acetamide](/img/structure/B262694.png)

![N-(4-chlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propan-1-amine](/img/structure/B262697.png)
![[3-Methoxy-4-(thiophen-2-ylmethoxy)phenyl]methanol](/img/structure/B262698.png)
![4-{2-[(2-Furylmethyl)amino]ethyl}benzenesulfonamide](/img/structure/B262702.png)
![1-{3-[(4-fluorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B262704.png)

![2-[(3,5-Dichloro-4-ethoxybenzyl)amino]-1-butanol](/img/structure/B262706.png)

![N-(3,5-dichloro-2-ethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B262709.png)